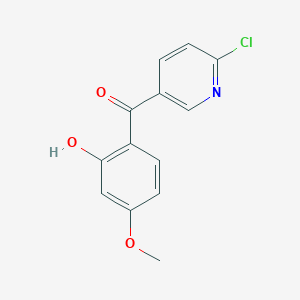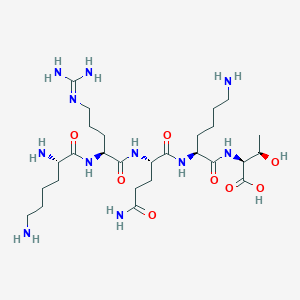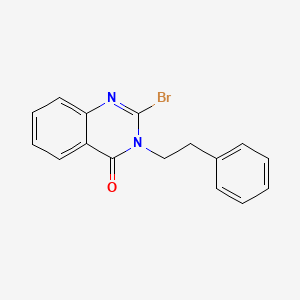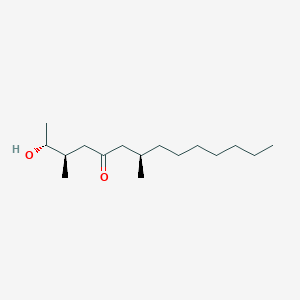silane CAS No. 923289-82-1](/img/structure/B14185967.png)
[3-(Methanesulfonyl)propyl](trimethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methanesulfonyl)propylsilane: is an organosilicon compound that features a methanesulfonyl group attached to a propyl chain, which is further bonded to a silicon atom with three methoxy groups. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methanesulfonyl)propylsilane typically involves the reaction of [3-(Methanesulfonyl)propyl]chloride with trimethoxysilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. The general reaction scheme is as follows:
[3-(Methanesulfonyl)propyl]chloride+Trimethoxysilane→3-(Methanesulfonyl)propylsilane+HCl
Industrial Production Methods: In industrial settings, the production of 3-(Methanesulfonyl)propylsilane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: 3-(Methanesulfonyl)propylsilane undergoes hydrolysis in the presence of water, leading to the formation of silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of silicone polymers.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Surface Modification: 3-(Methanesulfonyl)propylsilane is used to modify the surface properties of materials, enhancing their hydrophobicity or adhesion properties.
Polymer Synthesis: It acts as a crosslinking agent in the synthesis of silicone polymers, improving their mechanical and thermal properties.
Biology and Medicine:
Biocompatible Coatings: The compound is used to create biocompatible coatings for medical devices, ensuring their compatibility with biological tissues.
Drug Delivery: It is explored for use in drug delivery systems due to its ability to form stable and functionalized surfaces.
Industry:
Adhesives and Sealants: 3-(Methanesulfonyl)propylsilane is used in the formulation of adhesives and sealants, providing strong bonding and durability.
Electronics: It is employed in the electronics industry for the fabrication of insulating layers and protective coatings.
Mécanisme D'action
The mechanism of action of 3-(Methanesulfonyl)propylsilane involves its ability to form strong covalent bonds with various substrates. The methoxy groups undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property is exploited in surface modification and polymer crosslinking applications. The methanesulfonyl group can also participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Comparaison Avec Des Composés Similaires
[3-(Methacryloyloxy)propyl]trimethoxysilane: Used in polymer synthesis and surface modification.
[3-(Glycidyloxy)propyl]trimethoxysilane: Known for its use in epoxy resins and coatings.
3-(Aminopropyl)triethoxysilane: Utilized in the modification of surfaces to introduce amine functionalities.
Uniqueness:
Methanesulfonyl Group: The presence of the methanesulfonyl group in 3-(Methanesulfonyl)propylsilane provides unique reactivity, particularly in nucleophilic substitution reactions, which is not commonly found in other similar silanes.
Versatility: Its ability to undergo hydrolysis, condensation, and substitution reactions makes it a versatile compound for various applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
923289-82-1 |
|---|---|
Formule moléculaire |
C7H18O5SSi |
Poids moléculaire |
242.37 g/mol |
Nom IUPAC |
trimethoxy(3-methylsulfonylpropyl)silane |
InChI |
InChI=1S/C7H18O5SSi/c1-10-14(11-2,12-3)7-5-6-13(4,8)9/h5-7H2,1-4H3 |
Clé InChI |
SSDDMDFMPKDGSO-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCS(=O)(=O)C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B14185888.png)
![N-Decyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14185889.png)






![[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14185926.png)

![N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14185951.png)
![8-((trans)-3-Fluoropiperidin-4-yloxy)-2-(7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinoline](/img/structure/B14185954.png)

![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone](/img/structure/B14185973.png)
